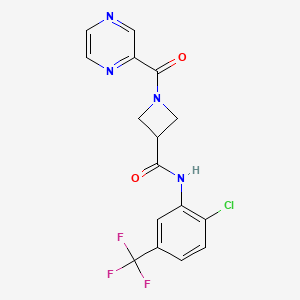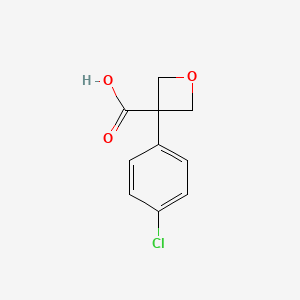![molecular formula C16H20N2O7 B2599166 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide CAS No. 2319639-90-0](/img/structure/B2599166.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide” is a complex organic compound. It is related to a class of compounds known as substituted cinnamides . These compounds have been found to have a variety of medicinal properties, including acting as potent cyclooxygenase inhibitors, anti-convulsants, antioxidants, anti-inflammatory agents, analgesics, anti-microbials, anti-tubercular agents, antivirals, schistosomiasis treatments, anti-platelet agents, and anti-tumoral activities .
Synthesis Analysis
The synthesis of related compounds involves a variety of steps, including the use of a Pd-catalyzed C-N cross-coupling . This process involves the use of benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . The resulting compounds are then crystallized in acetone, EtOAc, and EtOH .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzo[d][1,3]dioxol-5-yl group and a tetrahydrofuran-3-yl group linked by an oxalamide group . The structure of related compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the cleavage of bonds and the addition of suitable electrophiles . The reactions are carried out under controlled conditions to ensure the correct formation of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted using various in silico tools . These tools can calculate various molecular properties relevant to drug motifs, including the prediction of ADME properties, BBB penetration, and solubility .Scientific Research Applications
Solid State Electrical Conductivity Properties
A study by Aydogdu et al. (2003) explored novel dioxime compounds with 1,3-oxolane groups, showing that complexes of these ligands with Cu(II) salts exhibit semiconducting properties. This research highlights the potential of such compounds in electronic applications due to their electrical conductivity properties.
DNA Diagnostic Assay Development
Pourahmadi et al. (2000) discussed the use of compounds with a similar structure in developing a rapid, integrated, and fully automated DNA diagnostic assay for detecting Chlamydia trachomatis and Neisseria gonorrhoeae. This indicates its potential use in medical diagnostics.
Structural and Mechanistic Studies
A study by Buijs et al. (2002) focused on the copper(II)-assisted ortho-hydroxylation of benzoates, demonstrating the role of similar compounds in facilitating complex chemical reactions. This research is significant for understanding reaction mechanisms involving copper complexes.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to affect pathways related to cell cycle regulation and apoptosis .
Future Directions
The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . This could involve further QSAR studies and the design of selective inhibitor molecules using different software .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially altering the function or activity of these biomolecules .
Cellular Effects
The effects of N-(2H-1,3-benzodioxol-5-yl)-N’-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}ethanediamide on cells are not yet fully known. Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of N-(2H-1,3-benzodioxol-5-yl)-N’-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}ethanediamide in laboratory settings are not yet fully known. Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(2H-1,3-benzodioxol-5-yl)-N’-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}ethanediamide at different dosages in animal models are not yet fully known. Similar compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that N-(2H-1,3-benzodioxol-5-yl)-N’-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}ethanediamide is involved in are not yet fully known. Similar compounds have been studied for their interactions with enzymes or cofactors, and their effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-(2H-1,3-benzodioxol-5-yl)-N’-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}ethanediamide within cells and tissues are not yet fully known. Similar compounds have been studied for their interactions with transporters or binding proteins, and their effects on localization or accumulation .
Subcellular Localization
The subcellular localization of N-(2H-1,3-benzodioxol-5-yl)-N’-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}ethanediamide and any effects on its activity or function are not yet fully known. Similar compounds have been studied for any targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O7/c19-4-6-25-16(3-5-22-9-16)8-17-14(20)15(21)18-11-1-2-12-13(7-11)24-10-23-12/h1-2,7,19H,3-6,8-10H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWQSSUYXKBBBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2599086.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2599089.png)



![2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B2599096.png)


![N-[4-[4-(3-chloroquinoxalin-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2599099.png)

![6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2599102.png)
![5-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-4-methyl-1,3-thiazole](/img/structure/B2599103.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2599104.png)
